

Application Notes and Protocols for Larsucosterol Sodium in Alcohol-Associated Hepatitis Research

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Compound of Interest

Compound Name: *Larsucosterol Sodium*

Cat. No.: *B1145032*

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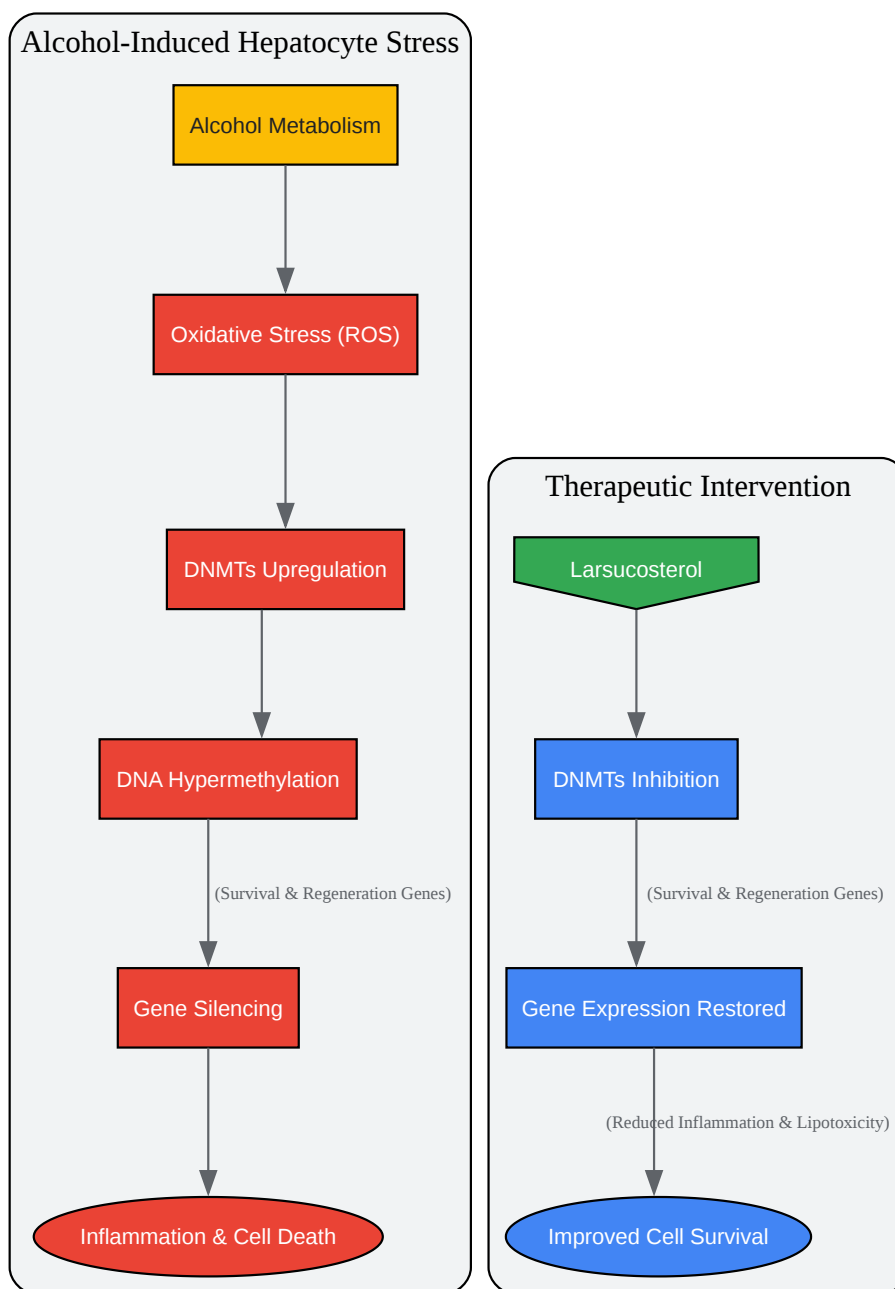
Introduction to Larsucosterol Sodium

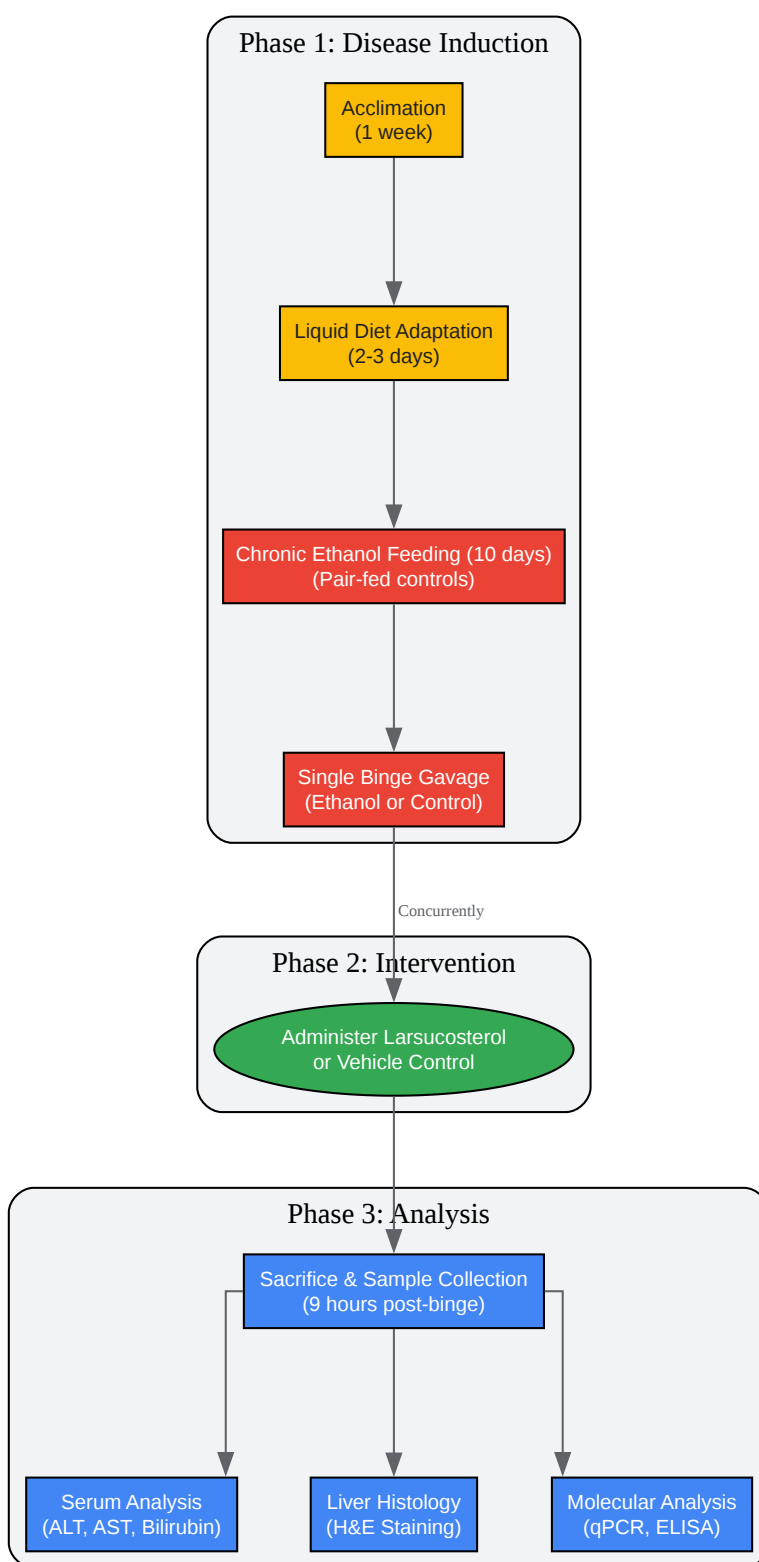
Larsucosterol Sodium (also known as DUR-928) is an endogenous, sulfated oxysterol and an epigenetic modulator in clinical development for the treatment of severe alcohol-associated hepatitis (AH).^{[1][2]} As a life-threatening acute form of alcohol-associated liver disease, AH is characterized by severe liver inflammation and hepatocyte damage, leading to a high short-term mortality rate without any FDA-approved therapies.^[3]

Larsucosterol acts as an inhibitor of DNA methyltransferases (DNMTs), including DNMT1, DNMT3a, and DNMT3b.^{[4][5]} In pathological states like AH, DNMTs can be over-expressed, leading to hypermethylation of DNA. This epigenetic modification can silence genes crucial for cellular survival, stress response, and regeneration.^{[4][5]} By inhibiting DNMTs, larsucosterol is proposed to modulate the expression of genes involved in critical cell signaling pathways, ultimately leading to improved cell survival, reduced inflammation, and decreased lipotoxicity.^[3]
^[4]

Mechanism of Action Signaling Pathway

The proposed mechanism of larsucosterol involves the epigenetic regulation of genes critical to hepatocyte function and survival, particularly in the context of alcohol-induced stress.





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